5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which also bears two carboxylic acid groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with a suitable carboxylating agent under controlled conditions . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups and is used in similar applications.
2,4,6-Tris(trifluoromethyl)benzoic acid: Another trifluoromethylated benzoic acid derivative with different substitution patterns.
Uniqueness
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRAUNNXQCRKQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622819 |
Source
|
Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117186-03-5 |
Source
|
Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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